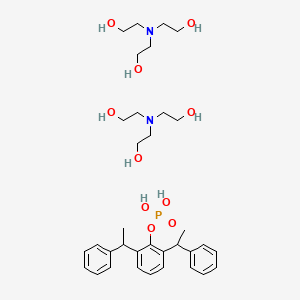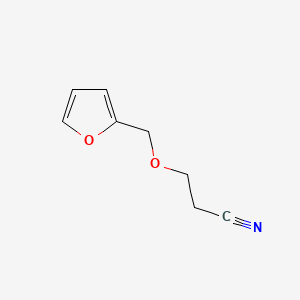
3-(Furfuryloxy)propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furfuryloxy)propiononitrile is an organic compound with the molecular formula C8H9NO2. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This compound is also known by its systematic name, 3-(furan-2-ylmethoxy)propanenitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furfuryloxy)propiononitrile typically involves the reaction of furfuryl alcohol with acrylonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of furfuryl alcohol is replaced by the nitrile group from acrylonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(Furfuryloxy)propiononitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Products include furan-2-carboxylic acid and other oxidized furan derivatives.
Reduction: The major product is 3-(furfuryloxy)propylamine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(Furfuryloxy)propiononitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biomolecules.
Industry: It can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Furfuryloxy)propiononitrile involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the nitrile group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-ylmethoxy)propanenitrile
- 3-(2-Furanylmethoxy)propanenitrile
- 3-(2-Furylmethoxy)propanenitrile
Uniqueness
3-(Furfuryloxy)propiononitrile is unique due to its specific combination of a furan ring and a nitrile group, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
42839-13-4 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3-(furan-2-ylmethoxy)propanenitrile |
InChI |
InChI=1S/C8H9NO2/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6H,2,5,7H2 |
InChI Key |
CPCXJCALJSWDQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



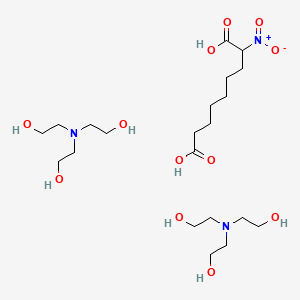




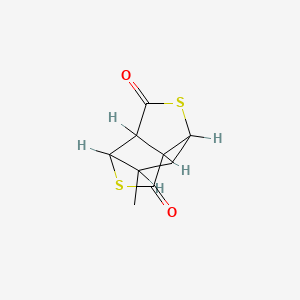
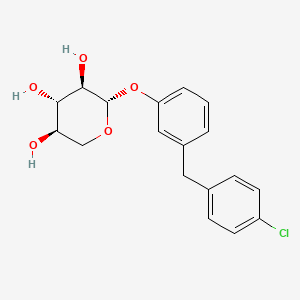




![N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine](/img/structure/B12697950.png)
